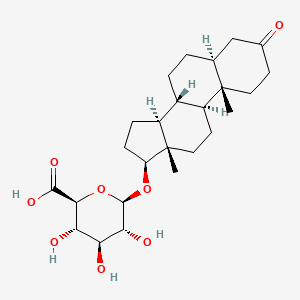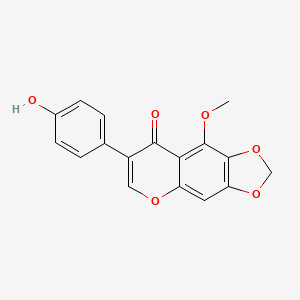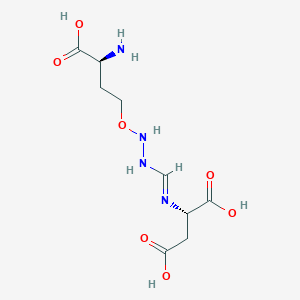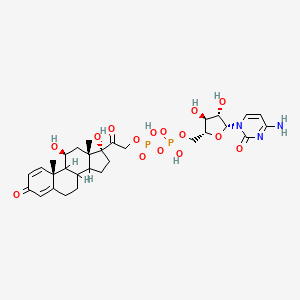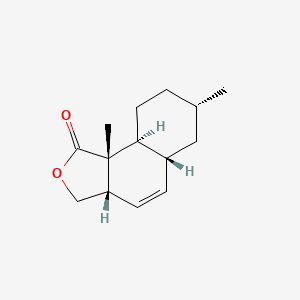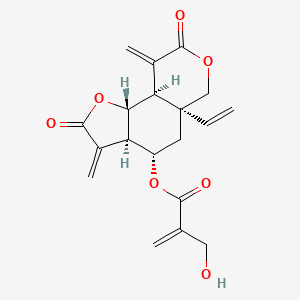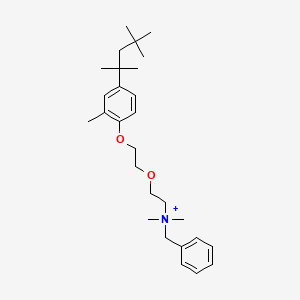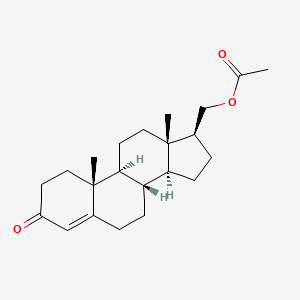
17beta-(Hydroxymethyl)androst-4-en-3-one acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17beta-(Hydroxymethyl)androst-4-en-3-one acetate is a steroid ester.
Aplicaciones Científicas De Investigación
Synthesis and Transformation
Synthesis of Related Compounds : 17beta-Acetoxy-5alpha-androstan-3-one (stanolone acetate), a related compound, was used in the efficient synthesis of 5alpha-androst-1-ene-3,17-dione, a prodrug of 1-testosterone. This synthesis demonstrates the potential of using similar compounds in the production of clinically significant steroids (Zhang & Qiu, 2006).
Microbial Transformation : Microbial transformation studies on androst-4-ene-3,17-dione by Beauveria bassiana fungus showed the production of various hydroxylated and reduced metabolites. This indicates a potential for biotechnological applications in steroid modification (Xiong et al., 2006).
Metabolic Pathways : A study on the metabolism of 4-hydroxyandrost-4-ene-3,17-dione identified various phase-I and phase-II metabolites. Understanding these metabolic pathways can be crucial for drug development and doping control (Kohler et al., 2007).
Biological Activity and Potential Therapeutic Uses
Anti-Inflammatory Properties : 3beta-Acetoxy-17beta-hydroxy-androst-5-ene, structurally related to 17beta-(Hydroxymethyl)androst-4-en-3-one acetate, was isolated from Acacia nilotica and showed anti-inflammatory activity. This suggests potential therapeutic uses in treating inflammation-related conditions (Chaubal et al., 2003).
Enzyme Inhibition : The synthesis and study of various steroidal derivatives, including 17beta-oxazolinyl steroids, revealed their potential as inhibitors of enzymes like 17alpha-hydroxylase-C17,20-lyase. This indicates potential applications in diseases where inhibition of these enzymes is beneficial (Ondré et al., 2009).
Steroid Chemistry and Mechanism
Steroid Transformation Studies : Research on the transformation of various steroids, including 17beta-acetoxy-5 alpha-androstan-3-one, by Myceliophthora thermophila fungus demonstrated modifications at all four rings of the steroid nucleus. This contributes to our understanding of steroid chemistry and potential biotechnological applications (Hunter et al., 2009).
Molecular Modeling and Synthesis : Molecular modeling of steroidal compounds like 4beta,19-dihydroxyandrost-5-en-17-one, which is structurally similar to 17beta-(Hydroxymethyl)androst-4-en-3-one acetate, provides insights into the synthesis and mechanism of action of potential aromatase inhibitors (Numazawa et al., 2002).
Propiedades
Número CAS |
4975-51-3 |
|---|---|
Nombre del producto |
17beta-(Hydroxymethyl)androst-4-en-3-one acetate |
Fórmula molecular |
C22H32O3 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]methyl acetate |
InChI |
InChI=1S/C22H32O3/c1-14(23)25-13-16-5-7-19-18-6-4-15-12-17(24)8-10-21(15,2)20(18)9-11-22(16,19)3/h12,16,18-20H,4-11,13H2,1-3H3/t16-,18+,19+,20+,21+,22-/m1/s1 |
Clave InChI |
BZOKWUURHSTMML-UFMPMKONSA-N |
SMILES isomérico |
CC(=O)OC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES |
CC(=O)OCC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
SMILES canónico |
CC(=O)OCC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



